![molecular formula C22H26N2O5S B13829646 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethyloxidoamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, (2S-cis)-(9CI); 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, N-oxide, (2S-cis)-](/img/structure/B13829646.png)
1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethyloxidoamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, (2S-cis)-(9CI); 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, N-oxide, (2S-cis)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diltiazem N-oxide is a derivative of diltiazem, a well-known calcium channel blocker used primarily for the treatment of hypertension, angina, and certain heart arrhythmias . Diltiazem N-oxide is formed through the metabolic oxidation of diltiazem, specifically targeting the nitrogen atom in its structure . This compound retains some of the pharmacological properties of its parent compound, making it a subject of interest in pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diltiazem N-oxide typically involves the oxidation of diltiazem using oxidizing agents such as hydrogen peroxide or peracids . The reaction is carried out under controlled conditions to ensure the selective oxidation of the nitrogen atom without affecting other functional groups in the molecule.
Industrial Production Methods
Industrial production of Diltiazem N-oxide follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purity of the final product is ensured through rigorous quality control measures, including chromatography and mass spectrometry .
化学反応の分析
Types of Reactions
Diltiazem N-oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert Diltiazem N-oxide back to diltiazem.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Diltiazem N-oxide, each with distinct pharmacological properties .
科学的研究の応用
Diltiazem N-oxide has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its effects on calcium channels in cellular models.
Medicine: Explored for potential therapeutic applications similar to diltiazem, including antihypertensive and anti-anginal effects.
作用機序
Diltiazem N-oxide exerts its effects by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells. This inhibition leads to the relaxation of blood vessels, lowering blood pressure, and reducing the workload on the heart. The molecular targets include voltage-sensitive calcium channels, and the pathways involved are related to calcium ion regulation and signal transduction .
類似化合物との比較
Similar Compounds
Diltiazem: The parent compound, primarily used for cardiovascular conditions.
Verapamil: Another calcium channel blocker with similar uses but different chemical structure.
Nifedipine: A dihydropyridine calcium channel blocker with a higher specificity for vascular smooth muscle.
Uniqueness
Diltiazem N-oxide is unique due to its specific oxidation state, which imparts distinct pharmacological properties compared to its parent compound and other calcium channel blockers. Its ability to undergo further chemical modifications makes it a versatile compound for research and development .
特性
分子式 |
C22H26N2O5S |
|---|---|
分子量 |
430.5 g/mol |
IUPAC名 |
2-[(2S,3S)-3-acetyloxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N,N-dimethylethanamine oxide |
InChI |
InChI=1S/C22H26N2O5S/c1-15(25)29-20-21(16-9-11-17(28-4)12-10-16)30-19-8-6-5-7-18(19)23(22(20)26)13-14-24(2,3)27/h5-12,20-21H,13-14H2,1-4H3/t20-,21+/m1/s1 |
InChIキー |
CJNKAQOSTBYXJM-RTWAWAEBSA-N |
異性体SMILES |
CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CC[N+](C)(C)[O-])C3=CC=C(C=C3)OC |
正規SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CC[N+](C)(C)[O-])C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,11-Dioxa-spiro[4.6]undec-8-ene](/img/structure/B13829567.png)
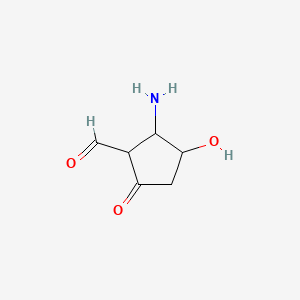
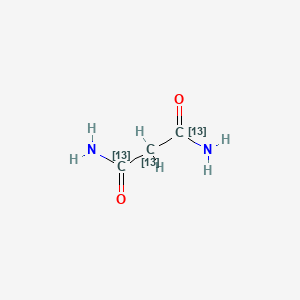
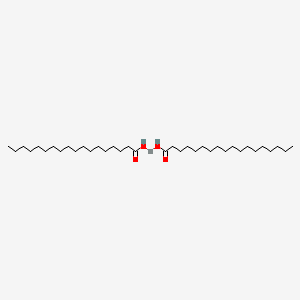
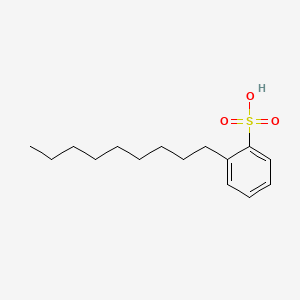
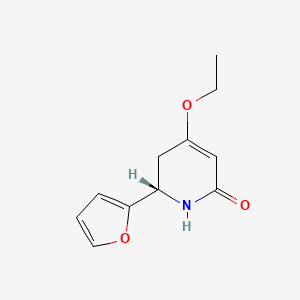
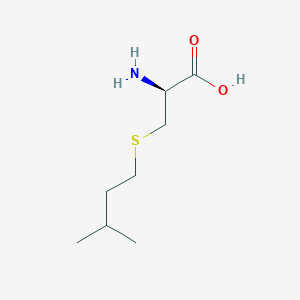
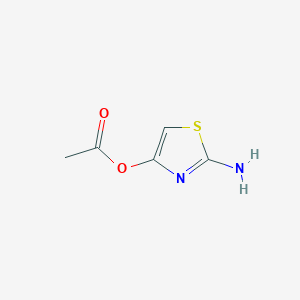
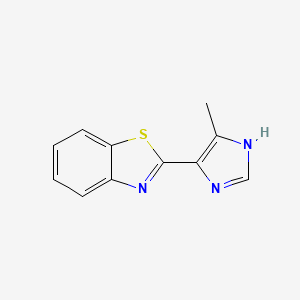
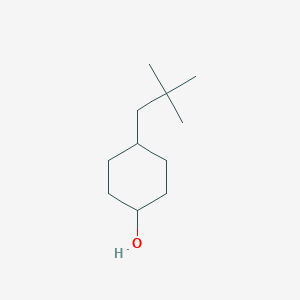
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13829637.png)
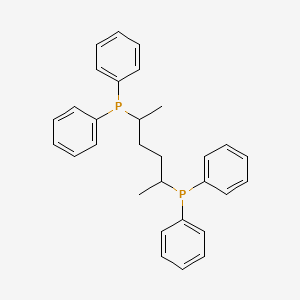
![(3S,8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13829661.png)

